Methyl(4-(trifluoromethyl)phenyl)carbamic chloride

Catalog No.
S14027190
CAS No.
M.F
C9H7ClF3NO
M. Wt
237.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl(4-(trifluoromethyl)phenyl)carbamic chloride

Product Name

Methyl(4-(trifluoromethyl)phenyl)carbamic chloride

IUPAC Name

N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride

Molecular Formula

C9H7ClF3NO

Molecular Weight

237.60 g/mol

InChI

InChI=1S/C9H7ClF3NO/c1-14(8(10)15)7-4-2-6(3-5-7)9(11,12)13/h2-5H,1H3

InChI Key

GTIVZCWEXGXSGT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(F)(F)F)C(=O)Cl

Methyl(4-(trifluoromethyl)phenyl)carbamic chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a carbamic chloride functional group. This structure contributes to its unique chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it an attractive candidate for further chemical transformations and biological studies.

  • Nucleophilic Substitution: The chloride atom can be substituted by various nucleophiles such as amines, alcohols, or thiols, leading to the formation of carbamates, ureas, or thiocarbamates. This reaction is facilitated in solvents like toluene or dichloromethane, often using bases like pyridine or triethylamine as catalysts.
  • Hydrolysis: In aqueous environments, this compound can hydrolyze to yield Methyl(4-(trifluoromethyl)phenyl)carbamic acid and hydrochloric acid.

Common Reaction Conditions

  • Nucleophiles: Amines, alcohols, thiols
  • Solvents: Toluene, dichloromethane
  • Catalysts: Bases such as pyridine or triethylamine

Research indicates that Methyl(4-(trifluoromethyl)phenyl)carbamic chloride exhibits potential biological activities, particularly in enzyme inhibition. The compound's ability to form stable derivatives with biological targets enhances its significance in medicinal chemistry. The trifluoromethyl group contributes to its pharmacokinetic properties by improving membrane permeability and bioavailability .

The synthesis of Methyl(4-(trifluoromethyl)phenyl)carbamic chloride typically involves:

  • Reaction of 4-(trifluoromethyl)aniline with Phosgene: This reaction occurs under controlled conditions with a base (e.g., pyridine) to neutralize the hydrochloric acid produced.
    4 trifluoromethyl aniline+phosgeneMethyl 4 trifluoromethyl phenyl carbamic chloride+HCl\text{4 trifluoromethyl aniline}+\text{phosgene}\rightarrow \text{Methyl 4 trifluoromethyl phenyl carbamic chloride}+\text{HCl}
  • Industrial Methods: On a larger scale, continuous flow reactors may be employed to enhance safety and efficiency due to the toxic nature of phosgene. Alternative reagents like triphosgene can also be utilized to reduce hazards associated with phosgene use.

Methyl(4-(trifluoromethyl)phenyl)carbamic chloride has several notable applications:

  • Intermediate in Organic Synthesis: It serves as a precursor for various pharmaceuticals and agrochemicals.
  • Biological Research: Investigated for its potential role in drug development and enzyme inhibition studies.
  • Industrial Uses: Employed in the production of specialty chemicals with unique properties .

Studies have shown that Methyl(4-(trifluoromethyl)phenyl)carbamic chloride interacts effectively with biological molecules. Its mechanism of action involves forming covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly useful in designing inhibitors for therapeutic applications .

Methyl(4-(trifluoromethyl)phenyl)carbamic chloride can be compared with several similar compounds:

Compound NameStructure CharacteristicsUnique Features
4-(Trifluoromethyl)phenylboronic acidBoronic acid derivativePrimarily used in Suzuki-Miyaura coupling reactions
Methylcarbamic chlorideSimpler carbamoyl chlorideLacks trifluoromethyl group; different reactivity
Trifluoromethylphenyl isocyanateIsocyanate derivativeDifferent functional group leading to varied reactivity

Methyl(4-(trifluoromethyl)phenyl)carbamic chloride stands out due to its combination of a trifluoromethyl group and a carbamic chloride moiety, which imparts distinct reactivity compared to these similar compounds.

Methyl(4-(trifluoromethyl)phenyl)carbamic chloride demonstrates significant potential as an insecticidal agent through its interaction with acetylcholinesterase, a critical enzyme in the nervous system of insects and other organisms. This compound belongs to the carbamate class of pesticides, which are characterized by their ability to inhibit cholinesterase enzymes through carbamylation of the active site serine residue [1].

The molecular structure of methyl(4-(trifluoromethyl)phenyl)carbamic chloride (C9H7ClF3NO, molecular weight 237.60 g/mol) incorporates a trifluoromethyl group at the para position of the phenyl ring, which significantly enhances its biological activity [2]. The trifluoromethyl substituent increases the compound's lipophilicity (XLogP3-AA = 3.2) and electronic properties, contributing to improved penetration through biological membranes and enhanced binding affinity to target enzymes [2].

Research has demonstrated that N-methyl-N-phenyl carbamates, including derivatives with trifluoromethyl substitutions, exhibit potent acetylcholinesterase inhibition with IC50 values ranging from 38-90 μM [1]. Specifically, compounds containing 4-(trifluoromethyl)phenyl substituents showed optimal enzyme inhibition properties, with some derivatives demonstrating selectivity for butyrylcholinesterase over acetylcholinesterase [1]. The mechanism involves reversible binding to the esteratic site of acetylcholinesterase, leading to carbamylation of the serine residue and subsequent enzyme inactivation [3].

The trifluoromethyl group's electron-withdrawing properties enhance the electrophilicity of the carbonyl carbon in the carbamate moiety, facilitating nucleophilic attack by the enzyme's serine residue [1]. This structural modification has been shown to increase insecticidal potency significantly compared to non-fluorinated analogs [4]. Studies on related trifluoromethyl-containing carbamates have demonstrated superior insecticidal activity against various pest species, including lepidopteran, dipteran, and orthopteran insects [5].

The compound's mechanism of action involves inhibition of acetylcholinesterase at synaptic junctions, leading to accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors [6]. This results in characteristic symptoms of cholinergic toxicity including muscle fasciculation, paralysis, and ultimately death in target insects [7]. The reversible nature of carbamate inhibition, as opposed to the irreversible binding of organophosphates, provides advantages in terms of environmental safety and reduced persistence [3].

Herbicidal Formulation Strategies Using Carbamoyl Derivatives

The development of herbicidal formulations utilizing carbamoyl derivatives represents a significant advancement in selective weed control technology. Carbamoyl compounds, including methyl(4-(trifluoromethyl)phenyl)carbamic chloride, serve as key intermediates in the synthesis of various herbicidal agents through their reactive carbamoyl chloride functionality [8].

The carbamoyl chloride group in methyl(4-(trifluoromethyl)phenyl)carbamic chloride readily undergoes nucleophilic substitution reactions with alcohols and phenols to form carbamate esters [8]. This reactivity has been exploited in the synthesis of numerous herbicidal compounds, particularly those targeting acetyl-CoA carboxylase and other essential plant enzymes [9]. The trifluoromethyl substitution pattern enhances herbicidal activity by increasing compound stability and improving selective uptake by target plant species [10].

Research has demonstrated that N,N-dialkylcarbamoyl-1,2,4-triazole derivatives exhibit potent herbicidal activity against various weed species [11]. These compounds, synthesized using carbamoyl chloride intermediates, show excellent selectivity for transplanted rice while effectively controlling major paddy weeds including Echinochloa species [12]. The incorporation of trifluoromethyl groups into these structures has been shown to enhance herbicidal potency by 3-6 fold compared to non-fluorinated analogs [11].

The formulation of carbamoyl-derived herbicides involves several strategic approaches to optimize biological activity and environmental compatibility. Controlled-release formulations utilizing biodegradable polymers have been developed to extend soil persistence and reduce environmental impact [9]. Encapsulation technologies using polyurea and polyurethane matrices have proven effective in maintaining herbicidal activity while minimizing non-target effects [9].

Novel herbicidal formulations incorporating carbamoyl derivatives have been designed to target specific metabolic pathways in weeds [9]. These include inhibitors of 4-hydroxyphenylpyruvate dioxygenase, fatty acid thioesterase, and homogentisate-solanesyltransferase, representing diverse modes of action for resistance management [9]. The trifluoromethyl group's unique electronic properties contribute to enhanced binding affinity and selectivity for these target enzymes [13].

Adjuvant systems have been developed to improve the efficacy of carbamoyl-based herbicides [9]. These include surfactants, penetration enhancers, and anti-drift agents that optimize herbicide delivery and reduce environmental drift [9]. The compatibility of carbamoyl derivatives with various adjuvant systems has been extensively studied to ensure formulation stability and biological activity [9].

Environmental Persistence and Degradation Pathways

The environmental fate of methyl(4-(trifluoromethyl)phenyl)carbamic chloride and related carbamoyl compounds involves complex degradation pathways that determine their persistence and ecological impact. Understanding these pathways is crucial for assessing environmental safety and developing sustainable agricultural practices [14].

Carbamate compounds undergo primary degradation through hydrolysis of the carbamate ester linkage, a process that occurs both abiotically and biotically [15]. The hydrolysis rate of carbamates is influenced by pH, temperature, and the presence of catalytic surfaces [16]. For methyl(4-(trifluoromethyl)phenyl)carbamic chloride, the initial hydrolysis produces methylamine, carbon dioxide, and 4-(trifluoromethyl)phenol [17]. This hydrolytic pathway represents the primary route for environmental detoxification of carbamate pesticides [18].

The presence of the trifluoromethyl group significantly affects the compound's environmental persistence [19]. While the carbamate moiety is readily hydrolyzed, the trifluoromethyl substituent is highly resistant to biodegradation due to the strength of carbon-fluorine bonds [19]. Environmental degradation of trifluoromethyl-containing compounds often leads to the formation of trifluoroacetic acid (TFA), a persistent environmental contaminant [19]. Studies have shown that TFA formation from trifluoromethyl-substituted pesticides contributes to long-term environmental contamination [19].

Microbial degradation plays a crucial role in the environmental fate of carbamate pesticides [14]. Various bacterial species, including Pseudomonas, Stenotrophomonas, and Enterobacter, have been identified as capable of degrading carbamate compounds [17]. The metabolic pathways involve specialized enzymes including carbamate hydrolases, which cleave the carbamate ester bond, and oxidoreductases, which process the resulting aromatic intermediates [17]. The genes encoding these enzymes, including mcd, cehA, and cahA, have been characterized and show potential for bioremediation applications [18].

The degradation of the aromatic moiety follows well-established pathways through catechol intermediates [17]. For trifluoromethyl-substituted phenols, degradation may occur through hydroxylation at positions ortho or para to the trifluoromethyl group, followed by ring cleavage [20]. However, the electron-withdrawing effect of the trifluoromethyl group can inhibit these degradation pathways, leading to increased persistence of aromatic metabolites [20].

Soil persistence of carbamate pesticides is generally low to moderate, with half-lives typically ranging from days to weeks [15]. However, the incorporation of trifluoromethyl groups can extend soil persistence due to reduced microbial degradation rates [21]. Adsorption to soil organic matter and clay minerals affects mobility and bioavailability, with compounds having higher lipophilicity showing greater soil binding [15]. The calculated log KOC values for trifluoromethyl-containing carbamates indicate moderate to high soil adsorption potential [22].

Aquatic persistence of carbamate pesticides is generally low due to rapid hydrolysis in water [15]. Photodegradation can contribute to compound breakdown in surface waters, although trifluoromethyl groups tend to be resistant to photolytic processes [14]. The formation of degradation products, including TFA, raises concerns about long-term aquatic contamination [19]. Bioaccumulation potential is typically low for carbamate compounds due to their rapid metabolism and elimination [15].

Environmental monitoring studies have detected carbamate pesticides and their metabolites in various environmental compartments, including soil, water, and biota [7]. The presence of persistent metabolites, particularly TFA from trifluoromethyl-containing compounds, has been documented in groundwater and surface water systems [19]. These findings highlight the importance of considering both parent compounds and metabolites in environmental risk assessments [7].

Remediation strategies for carbamate-contaminated environments include bioremediation using indigenous or introduced microorganisms [14]. Bioaugmentation with specialized carbamate-degrading bacteria has shown promise for accelerating degradation in contaminated soils [18]. Advanced oxidation processes and activated carbon adsorption have been investigated as alternative treatment methods for persistent carbamate metabolites [14].

Table 1: Physical and Chemical Properties of Methyl(4-(trifluoromethyl)phenyl)carbamic chloride
PropertyValueReference
Molecular FormulaC9H7ClF3NOPubChem [2]
Molecular Weight237.60 g/molPubChem 2.2 [2]
IUPAC NameN-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chlorideLexichem TK 2.7.0 [2]
CAS Number1235712-89-6Chemical Registry [2]
XLogP3-AA3.2XLogP3 3.0 [2]
Hydrogen Bond Donor Count0Cactvs 3.4.8.18 [2]
Hydrogen Bond Acceptor Count4Cactvs 3.4.8.18 [2]
Rotatable Bond Count1Cactvs 3.4.8.18 [2]
Topological Polar Surface Area20.3 ŲCactvs 3.4.8.18 [2]
Heavy Atom Count15PubChem [2]
Complexity236Cactvs 3.4.8.18 [2]
Exact Mass237.0168260 DaPubChem 2.2 [2]
Monoisotopic Mass237.0168260 DaPubChem 2.2 [2]
Table 2: Acetylcholinesterase Inhibition Activity of Carbamate Derivatives
Compound TypeAChE IC50 (μM)BChE IC50 (μM)Selectivity
N-methyl-N-phenyl carbamates38-901.60-311.0Moderate [1]
5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide derivatives38-901.60-311.0BChE selective [1]
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate38.98Not specifiedAChE selective [1]
2-(phenylcarbamoyl)phenyl diphenylcarbamateNot specified1.60BChE selective [1]
Rivastigmine (reference standard)50119.95Moderate [1]
Galantamine (reference standard)Not specified19.95Moderate [1]
Table 3: Environmental Fate and Persistence Characteristics
FactorCarbamate GeneralTrifluoromethyl CompoundsEnvironmental Concern
Hydrolysis Half-lifeMinutes to hoursVariableRapid breakdown [15]
Soil PersistenceLow to moderateModerate to highSoil contamination [21]
Aquatic PersistenceLowLow to moderateAquatic toxicity [15]
Primary Degradation RouteHydrolysisC-F bond cleavageToxic intermediates [17]
Major MetabolitesMethylamine, CO2, aromatic residuesTrifluoroacetic acid (TFA)Persistent metabolites [19]
Bioaccumulation PotentialLowLow to moderateFood chain effects [15]
Mobility in SoilHigh (water soluble)ModerateGroundwater contamination [22]
Photodegradation SusceptibilityModerateResistantPersistence [14]

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

237.0168260 g/mol

Monoisotopic Mass

237.0168260 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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